2-aminoCyclopentanepropanoic acid ethyl ester
Description
2-Aminocyclopentanepropanoic acid ethyl ester is a cyclopentane-derived compound featuring an amino group and a propanoic acid ethyl ester moiety. The cyclopentane ring introduces moderate ring strain compared to cyclohexane or cyclopropane derivatives, while the amino group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-amino esters.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-(2-aminocyclopentyl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-6-8-4-3-5-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
IDIVDOKQBCNCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoCyclopentanepropanoic acid ethyl ester typically involves the esterification of 2-aminoCyclopentanepropanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-aminoCyclopentanepropanoic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: 2-aminoCyclopentanepropanoic acid and ethanol.
Reduction: 2-aminoCyclopentanepropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-aminoCyclopentanepropanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-aminoCyclopentanepropanoic acid ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-Based Amino Esters
(1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester ()
- Structure: Features a Boc-protected amino group, a hydroxyl group, and a methyl ester on a cyclopentane ring.
- Key Differences: The Boc group reduces reactivity of the amino group, making it less polar than the free amino analog.
- Applications : Commonly used in peptide synthesis due to its stability under basic conditions .
2-Cyclopentene-1-acetic Acid, α-Amino-, Methyl Ester (CAS 119825-70-6, )
- Structure: Cyclopentene ring (unsaturated) with an amino group and methyl ester.
- Key Differences: The double bond in cyclopentene increases ring strain and reactivity compared to cyclopentane. The α-amino acetic acid side chain alters solubility and stereochemical interactions.
- Molecular Weight : 155.19 g/mol .
Cyclohexane and Cyclopropane Esters
Allyl Cyclohexyl Propanoate (CAS 2705-87-5, )
- Structure: Cyclohexane ring with propanoate and allyl ester groups.
- Key Differences : The larger cyclohexane ring reduces steric hindrance and increases hydrophobicity compared to cyclopentane derivatives. Allyl esters are more reactive in radical polymerizations.
- Boiling Point: Data suggest higher volatility than cyclopentane amino esters due to reduced polarity .
Ethyl cis-2-(Cyanomethyl)cyclopropanecarboxylate ()
Fatty Acid and Acrylate Esters
Myristic Acid Ethyl Ester (CAS 124-06-1, )
- Structure : 14-carbon saturated fatty acid ethyl ester.
- Key Differences: Long hydrophobic chain contrasts with the compact cyclopentane-amino structure. Applications focus on lipid membrane studies and non-polar solvents.
- Melting Point : ~18–20°C, highlighting its semi-solid state at room temperature .
2-Propenoic Acid, 3,3-Dicyclopropyl-, Ethyl Ester (CAS 21046-02-6, )
- Structure : Acrylate ester with dicyclopropyl groups.
- Key Differences : The conjugated double bond enables polymerization, while cyclopropyl groups add steric bulk.
Research Implications and Gaps
- Reactivity: The amino group in 2-aminocyclopentanepropanoic acid ethyl ester likely enhances nucleophilicity, enabling coupling reactions distinct from ketone or non-amino esters.
- Solubility: Polar solvents (e.g., DMSO, ethanol) are hypothesized to dissolve this compound better than hydrophobic analogs like myristic acid esters.
- Safety: Amino esters may pose higher toxicity risks compared to simple aliphatic esters (e.g., highlights stringent handling protocols for acrylate esters).
Future studies should prioritize synthesizing this compound and characterizing its spectroscopic (e.g., NMR, IR) and thermodynamic properties, leveraging methodologies from cyclopentane and amino ester research .
Biological Activity
2-Aminocyclopentanepropanoic acid ethyl ester (ACE) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its effects on cellular processes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane structure, which contributes to its biological activity. The compound can be represented structurally as follows:
- Chemical Formula : C₇H₁₃N O₂
- Molecular Weight : 143.18 g/mol
The presence of the amino group and the ethyl ester moiety are significant for its interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that ACE exhibits several biological activities, primarily through the following mechanisms:
- Cytotoxicity : Studies have demonstrated that ACE can induce apoptosis in various cancer cell lines. The compound has shown significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.
- Neuroprotective Effects : Preliminary studies suggest that ACE may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
- Anti-inflammatory Activity : ACE has been observed to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro.
Cytotoxic Activity
In a study assessing the cytotoxic effects of ACE on various cancer cell lines, the following results were obtained:
| Cell Line | IC50 (μg/mL) |
|---|---|
| A549 | 15.15 |
| MCF-7 | 16.13 |
| HepG2 | 22.26 |
These findings indicate that ACE possesses significant antitumor activity, comparable to established chemotherapeutic agents.
Neuroprotective Study
A recent investigation evaluated the neuroprotective effects of ACE in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed that treatment with ACE significantly reduced cell death and oxidative damage markers compared to control groups.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 45 | High |
| ACE (10 μM) | 75 | Moderate |
| ACE (20 μM) | 85 | Low |
This study suggests that ACE may provide a protective effect against oxidative stress-related neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
